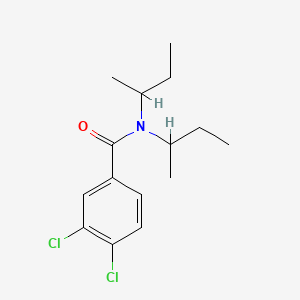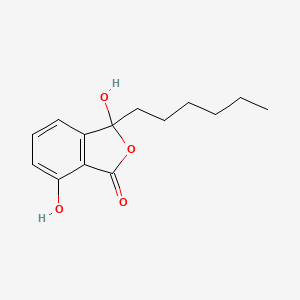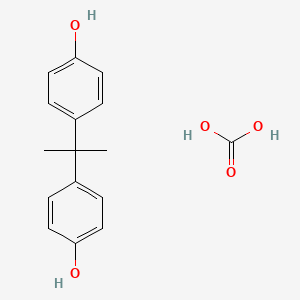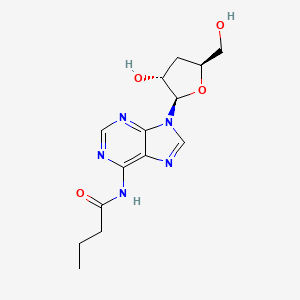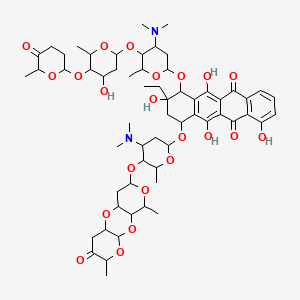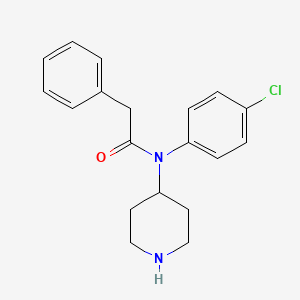
Fluoroimide
Vue d'ensemble
Description
Fluoroimide is an organic compound that is used in a variety of scientific research applications. It is a fluorinated imide and is an important reagent for the synthesis of organic molecules, biochemicals, and pharmaceuticals. This compound has been used in a wide range of scientific applications and is an important tool in the laboratory.
Applications De Recherche Scientifique
Imagerie biomédicale
Les composés de fluoroimide sont essentiels dans la conception de sondes fluorescentes pour l'imagerie biomédicale {svg_1}. Ces sondes peuvent détecter des biomolécules ou des activités moléculaires à l'intérieur des cellules grâce à des signaux de fluorescence. La sensibilité et la sélectivité élevées des sondes à base de this compound en font un outil précieux pour le diagnostic médical et la recherche, permettant la visualisation en temps réel de processus biologiques complexes.
Surveillance environnementale
Les propriétés optiques uniques des dérivés de this compound sont utilisées dans la surveillance environnementale {svg_2}. Ils servent de détecteurs sensibles pour les polluants et autres dangers environnementaux. Leur stabilité et leur caractère non toxique permettent un déploiement à long terme dans divers écosystèmes, fournissant des données continues pour les études écologiques et l'évaluation de la pollution.
Sécurité alimentaire
Dans le domaine de la sécurité alimentaire, les sondes fluorescentes à base de this compound offrent une méthode non invasive pour détecter les contaminants et garantir la qualité des produits alimentaires {svg_3}. Ces sondes peuvent identifier la présence de substances nocives à des concentrations très faibles, ce qui est crucial pour maintenir les normes de santé publique et prévenir les maladies d'origine alimentaire.
Biologie moléculaire
Les composés de this compound ont joué un rôle déterminant dans le développement d'anticorps de protéines fluorescentes, en particulier les nanocorps {svg_4}. Ces anticorps sont largement utilisés en biologie moléculaire pour marquer et identifier des protéines spécifiques à l'intérieur des cellules, aidant à l'étude des fonctions protéiques, des interactions et des mécanismes complexes de la vie au niveau moléculaire.
Développement de médicaments
La spécificité des sondes à base de this compound en fait des outils excellents dans le développement de médicaments {svg_5}. Ils peuvent être utilisés pour suivre la distribution et l'efficacité des produits pharmaceutiques dans les systèmes biologiques. Cette application est essentielle pour comprendre la pharmacocinétique et la pharmacodynamique de nouveaux médicaments, accélérant ainsi le processus de développement de médicaments.
Matériaux de protection UV
Le this compound est également un élément clé dans la synthèse de nanocomposites de polyimide fluorés {svg_6}. Ces matériaux présentent des propriétés exceptionnelles de protection contre les UV, ce qui les rend appropriés pour des applications nécessitant une protection contre les rayons ultraviolets nocifs. Cela comprend les revêtements pour les composants aérospatiaux, les appareils électroniques et les vêtements de protection.
Safety and Hazards
Mécanisme D'action
Target of Action
Fluoroimide, also known as fluoromide, is a synthetic compound that was primarily used as a multi-use foliar fungicide . It was mainly used to control a range of common fruit diseases . The primary targets of this compound are the spores of the fungi causing these diseases .
Mode of Action
This compound exhibits both protective and curative activity, and its primary mode of action is the inhibition of spore germination . This means that this compound prevents the spores of the fungi from developing into mature fungi, thereby stopping the spread of the fungal disease.
Biochemical Pathways
It is known that this compound interferes with the normal life cycle of fungi by inhibiting spore germination . This disruption in the life cycle of the fungi prevents them from spreading and causing further damage.
Pharmacokinetics
It is known that this compound was applied topically as a foliar spray, suggesting that it was likely absorbed directly through the leaves of the plants . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The primary result of this compound’s action is the prevention of fungal diseases in various crops. By inhibiting spore germination, this compound stops the spread of the fungi, thereby protecting the plants from disease . This leads to healthier plants and potentially higher crop yields.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the effectiveness of this compound . Additionally, temperature and humidity may also play a role in the stability and efficacy of this compound . .
Analyse Biochimique
Biochemical Properties
Fluoroimide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in fungal and pest metabolism. It inhibits key enzymes in the metabolic pathways of these organisms, leading to their death. This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are crucial for detoxification processes in fungi and pests .
Cellular Effects
This compound affects various types of cells by disrupting cellular processes. In fungal cells, it inhibits the synthesis of essential sterols, leading to cell membrane instability and cell death. In pest cells, this compound interferes with neurotransmitter function, causing paralysis and death. These effects are mediated through the inhibition of specific enzymes and disruption of cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of target enzymes, inhibiting their activity. This binding prevents the normal substrate from accessing the enzyme, leading to a buildup of toxic intermediates and eventual cell death. This compound also affects gene expression by altering the transcription of genes involved in detoxification and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it exhibits high stability and potency, effectively inhibiting target enzymes. Over time, this compound may degrade, reducing its efficacy. Long-term exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively controls fungal and pest populations without causing significant toxicity. At high doses, this compound can cause adverse effects, including liver and kidney damage, due to its interaction with mammalian detoxification enzymes. Threshold effects are observed, where a certain dosage is required to achieve the desired pesticidal effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to detoxification and stress response. It interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which are involved in the metabolism and excretion of xenobiotics. This compound affects metabolic flux by inhibiting key enzymes, leading to an accumulation of toxic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in detoxification and energy metabolism. Post-translational modifications, such as phosphorylation, may direct this compound to specific compartments within the cell .
Propriétés
IUPAC Name |
3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENDKRRWFURRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058092 | |
| Record name | Fluoroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41205-21-4 | |
| Record name | Fluoroimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41205-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoroimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041205214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RA6KRO7U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

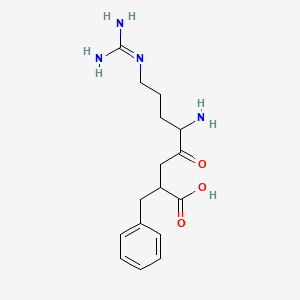
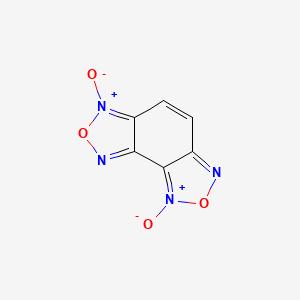
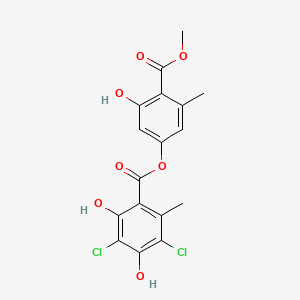
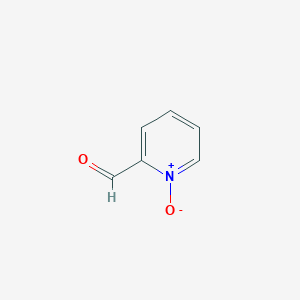
![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)

